molecular formula C24H26N4O3S B2420106 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-48-9

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2420106
CAS-Nummer: 869344-48-9
Molekulargewicht: 450.56
InChI-Schlüssel: HTAJXXOHVUXYLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Dihydroisoquinoline moiety : Known for its diverse biological activities, including antitumor and neuroprotective effects.
  • Thiazole and triazole rings : These heterocyclic structures often contribute to the bioactivity of compounds, influencing their interaction with biological targets.

Table 1: Structural Components

ComponentDescription
DihydroisoquinolineAntitumor activity, neuroprotective effects
Ethoxy groupEnhances lipophilicity and bioavailability
Methoxy groupPotentially increases binding affinity
ThiazoleInvolved in various biological activities
TriazoleKnown for antimicrobial and anticancer properties

Antitumor Activity

Recent studies have indicated that compounds incorporating the dihydroisoquinoline structure exhibit significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation in MV4:11 cells with a GI50 value of 38 nM, indicating potent activity against leukemia cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Interactions : The compound acts as a WDR5 WIN-site inhibitor, disrupting protein-protein interactions essential for cancer cell survival.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, leading to apoptosis in sensitive cancer cell lines .

Case Studies

  • Study on MV4:11 Cells
    • Objective : To evaluate the antiproliferative effects of the compound.
    • Findings : The compound exhibited a GI50 value of 38 nM, demonstrating significant selectivity against cancerous cells compared to normal cells .
  • In Vivo Efficacy
    • Objective : Assessment of in vivo efficacy in murine models.
    • Findings : Preliminary results indicated tumor growth inhibition in xenograft models when treated with the compound, supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability due to the presence of lipophilic groups (ethoxy and methoxy). Studies indicate that the compound maintains stability in metabolic assays, which is crucial for therapeutic applications .

Safety Profile

Toxicological assessments have shown that the compound possesses an excellent safety profile at therapeutic doses. No significant adverse effects were observed in preclinical trials, making it a promising candidate for further development .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : The inhibition of AKR1C3 has been linked to potential anticancer effects. By modulating metabolic pathways associated with tumor growth and survival, the compound may contribute to cancer therapy strategies.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of the isoquinoline structure can have neuroprotective properties, making this compound a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects through its action on specific signaling pathways involved in inflammation .

Case Studies

Several studies have explored the therapeutic potential of compounds related to 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol:

Study 1: Inhibition of AKR1C3 in Cancer Cells

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibits AKR1C3 in cancer cell lines, leading to reduced proliferation and increased apoptosis. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Study 2: Neuroprotective Effects in Animal Models

In vivo studies utilizing animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation. These findings support its potential use in developing treatments for neurodegenerative disorders .

Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This positions it as a candidate for further exploration in inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionEvidence Source
AnticancerInhibits AKR1C3 leading to reduced tumor growth and increased apoptosis
NeuroprotectionImproves cognitive function and reduces neuroinflammation in animal models
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro

Eigenschaften

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-4-31-19-10-9-17(13-20(19)30-3)21(22-23(29)28-24(32-22)25-15(2)26-28)27-12-11-16-7-5-6-8-18(16)14-27/h5-10,13,21,29H,4,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAJXXOHVUXYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.